4-Nitrophenyl stearate
Overview
Description
Mechanism of Action
Target of Action
4-Nitrophenyl stearate is an ester formed by the condensation of stearic acid and 4-nitrophenol . It is commonly used as a substrate for enzymatic assays . The primary targets of this compound are enzymes, specifically esterases and lipases . These enzymes play a crucial role in the hydrolysis of ester bonds, a process that can be measured by absorbance or ratio .
Mode of Action
The interaction of this compound with its targets, esterases and lipases, results in the hydrolysis of its ester bonds . This hydrolysis can be measured by absorbance or ratio, providing a quantitative measure of the enzymatic activity .
Biochemical Pathways
This compound affects the biochemical pathways involving the hydrolysis of ester bonds . This process is catalyzed by the enzymes esterases and lipases . The hydrolysis of the ester bonds of this compound can be used to study the enzymatic activity and selectivity of these enzymes .
Pharmacokinetics
Its solubility in chloroform suggests that it may have good lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The hydrolysis of this compound’s ester bonds by esterases and lipases results in the production of 4-nitrophenol and stearic acid . This reaction can be used to measure the activity of these enzymes, providing valuable information about their function and selectivity .
Action Environment
The long hydrophobic tail of this compound makes it suitable for use in lipophilic environments . Its good solubility in such environments makes it a useful probe for studying lipid metabolism
Biochemical Analysis
Biochemical Properties
The hydrolysis of ester bonds in 4-Nitrophenyl stearate by esterase and lipase can be measured by absorbance or ratio . It has been used as a model compound to study the enzymatic activity and selectivity of lipases and esterases from various sources .
Cellular Effects
The long hydrophobic tail of this compound makes it suitable for use in lipophilic environments . It is a useful probe for studying lipid metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the hydrolysis of its ester bonds by esterase and lipase . This process can be monitored by changes in absorbance or ratio .
Temporal Effects in Laboratory Settings
Its stability and degradation are important factors to consider in biochemical assays .
Metabolic Pathways
This compound is involved in lipid metabolism . It interacts with enzymes such as esterase and lipase, which hydrolyze its ester bonds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature
Subcellular Localization
The subcellular localization of this compound is likely influenced by its lipophilic nature
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl stearate can be synthesized through the esterification of stearic acid with 4-nitrophenol. This reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of immobilized enzymes to catalyze the esterification process. For example, lipase from Bacillus coagulans immobilized on a molecular sieve can achieve high conversion rates of stearic acid and 4-nitrophenol to this compound in organic solvents like n-heptane at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl stearate primarily undergoes hydrolysis reactions catalyzed by esterases and lipases. These enzymes cleave the ester bond, resulting in the formation of stearic acid and 4-nitrophenol .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using esterases or lipases in aqueous or organic media.
Major Products:
Hydrolysis: Stearic acid and 4-nitrophenol.
Reduction: 4-Aminophenol (from the reduction of 4-nitrophenol).
Scientific Research Applications
4-Nitrophenyl stearate is widely used in scientific research due to its role as a substrate in enzymatic assays. Its applications include:
Chemistry: Used as a model compound to study the activity and selectivity of lipases and esterases from various sources.
Biology: Employed in the investigation of lipid metabolism and enzyme kinetics.
Medicine: Utilized in the development of diagnostic assays for detecting enzyme activity.
Comparison with Similar Compounds
4-Nitrophenyl acetate: An ester formed by the condensation of acetic acid and 4-nitrophenol, commonly used in similar enzymatic assays.
4-Nitrophenyl palmitate: An ester formed by the condensation of palmitic acid and 4-nitrophenol, also used as a substrate for lipases and esterases.
Uniqueness: 4-Nitrophenyl stearate is unique due to its long hydrophobic tail, which makes it highly soluble in lipophilic environments. This property makes it particularly useful for studying lipid metabolism and enzyme activity in such environments .
Properties
IUPAC Name |
(4-nitrophenyl) octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)29-23-20-18-22(19-21-23)25(27)28/h18-21H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIZAZONHOVLEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402716 | |
Record name | 4-Nitrophenyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14617-86-8 | |
Record name | p-Nitrophenyl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14617-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrophenyl stearate* | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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